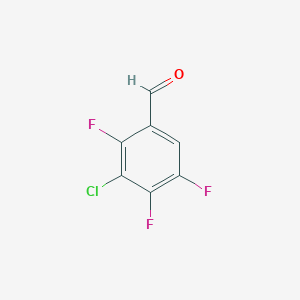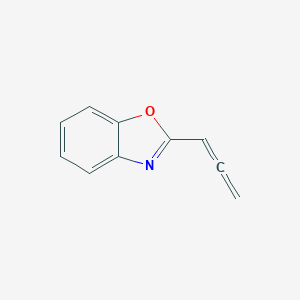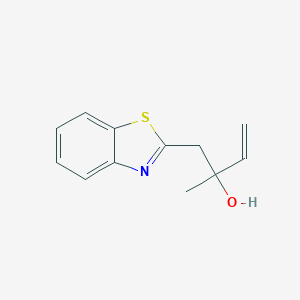
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubocurarine is a naturally occurring alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. It is historically known for its use as an arrow poison by indigenous South Americans. Tubocurarine is a benzylisoquinoline derivative and was the first identified curare alkaloid. It was first isolated by Harold King in 1935 and was used clinically to induce neuromuscular blockade during surgeries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tubocurarine can be synthesized through a series of chemical reactions involving benzylisoquinoline derivatives. One of the synthetic routes involves the use of vanillin as a starting material, followed by a series of transformations including Ullmann-type C-O couplings . The reaction conditions typically involve the use of copper catalysts and specific ligands to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of tubocurarine involves the extraction of the compound from the bark of Chondrodendron tomentosum. The extraction process includes boiling the bark to obtain a dark, heavy paste, which is then purified to isolate tubocurarine .
Chemical Reactions Analysis
Types of Reactions
Tubocurarine undergoes various types of chemical reactions, including:
Oxidation: Tubocurarine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of tubocurarine, leading to different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the tubocurarine molecule, altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving tubocurarine include copper catalysts, ligands such as N,N-dimethylglycine, and bases like potassium phosphate . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of tubocurarine, such as dimethyl-L-curine dimethochloride and cissampelosime methiodide .
Scientific Research Applications
Tubocurarine has been extensively studied for its applications in various fields:
Chemistry: Tubocurarine serves as a model compound for studying the synthesis and reactions of benzylisoquinoline derivatives.
Biology: It is used to study the mechanisms of neuromuscular blockade and the role of acetylcholine receptors.
Medicine: Tubocurarine was historically used as a muscle relaxant during surgeries. .
Mechanism of Action
Tubocurarine exerts its neuromuscular blocking effects by inhibiting the activity of acetylcholine at post-synaptic nicotinic receptors. It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker.
Comparison with Similar Compounds
Tubocurarine is compared with other similar compounds, such as:
Atracurium: A benzylisoquinolinium compound with a shorter duration of action and fewer side effects.
Mivacurium: Another benzylisoquinolinium compound with rapid onset and short duration of action.
Doxacurium: A long-acting benzylisoquinolinium compound used in clinical anesthesia.
Cisatracurium: A more stable and less histamine-releasing derivative of atracurium.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, making tubocurarine unique in its duration of action and side effect profile.
Properties
| 107401-64-9 | |
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-12(2,14)8-11-13-9-6-4-5-7-10(9)15-11/h3-7,14H,1,8H2,2H3 |
InChI Key |
ZAFBZUUDSZICCD-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2S1)(C=C)O |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)(C=C)O |
synonyms |
2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


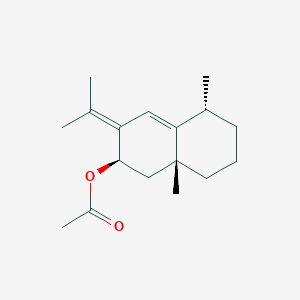
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
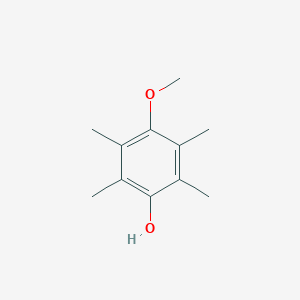
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)


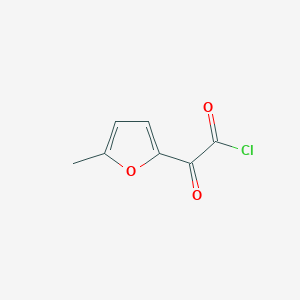
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
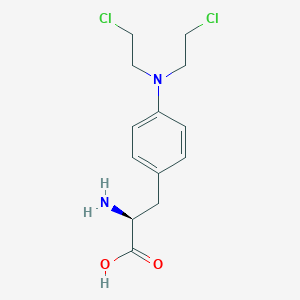

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

